2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate is a complex organic compound that belongs to the class of piperazine derivatives. It is characterized by a piperazine ring substituted with a nitro group and a trifluoromethyl group, as well as an ethyl chain linked to a fluorobenzoate moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides various derivatives for research purposes. The molecular structure and properties can be analyzed through databases like PubChem and other chemical repositories, although access may sometimes be limited due to connectivity issues or database availability.
2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate can be classified as:
The synthesis of 2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate typically involves multi-step organic reactions. Key steps may include:
The synthesis may require careful control of reaction conditions (temperature, pressure, and time) to optimize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate can be represented using various structural formulas:
FC(C1=CC=C(C([N+]([O-])=O)=C1)N2CCN(CCO)CC2)(F)F
CSQYNPKWTDSSNB-UHFFFAOYSA-N
The compound has a molecular weight of approximately 331.28 g/mol. Its structure features multiple functional groups that contribute to its chemical behavior and potential biological activity.
The compound can undergo various chemical reactions typical for piperazine derivatives, including:
The specific conditions for these reactions (e.g., reagents, solvents, temperature) must be optimized based on desired outcomes and safety considerations.
Further research is needed to elucidate the precise biochemical pathways affected by this compound.
Relevant data must be gathered from experimental studies to provide accurate assessments.
2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate has potential applications in:
Continued research will clarify its potential roles in therapeutic applications and enhance understanding of its biological significance.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: